tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 1015068-35-5
VCID: VC6123961
InChI: InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-13(16)10-12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)CC(CC1=CC=CC=C1)N
Molecular Formula: C15H24N2O2
Molecular Weight: 264.369

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate

CAS No.: 1015068-35-5

Cat. No.: VC6123961

Molecular Formula: C15H24N2O2

Molecular Weight: 264.369

* For research use only. Not for human or veterinary use.

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate - 1015068-35-5

Specification

CAS No. 1015068-35-5
Molecular Formula C15H24N2O2
Molecular Weight 264.369
IUPAC Name tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate
Standard InChI InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-13(16)10-12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3
Standard InChI Key RJMUEHMBOAVHHB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CC(CC1=CC=CC=C1)N

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a central 2-amino-3-phenylpropyl chain, where the amine nitrogen is doubly substituted: one position bears a methyl group, while the other is protected by a tert-butyl carbamate (Boc) group. The molecular formula is C<sub>15</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>, with a molecular weight of 264.36 g/mol. Its structure is closely related to (R)-tert-butyl (2-amino-3-phenylpropyl)carbamate (PubChem CID: 68710254) , differing by the addition of an N-methyl group.

Stereochemical Considerations

The chiral center at the C2 position of the propyl chain dictates enantiomeric properties. While the specific configuration (R/S) of the target compound is unspecified in available literature, analogous Boc-protected amines often exhibit configuration-dependent bioactivity . For example, (R)-configured carbamates demonstrate enhanced receptor binding in anti-inflammatory applications .

Synthesis and Manufacturing

Key Synthetic Strategies

Synthesis likely involves multi-step functionalization of 3-phenylpropylamine precursors. A plausible route, adapted from patented carbamate syntheses , includes:

  • Methylation of Primary Amine:

    • Reaction of 2-amino-3-phenylpropylamine with methyl iodide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to yield N-methyl-2-amino-3-phenylpropylamine.

    • Critical Parameter: Controlled stoichiometry to avoid over-alkylation .

  • Boc Protection:

    • Treatment with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane or THF, catalyzed by 4-dimethylaminopyridine (DMAP) .

    • Yield Optimization: Excess Boc<sub>2</sub>O and inert atmosphere improve conversion .

Comparative Analysis of Methodologies

StepReagents/ConditionsYield (Reported Analogs)
MethylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 25°C75–85%
Boc ProtectionBoc<sub>2</sub>O, DMAP, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT90–95%

Patent WO2014203045A1 highlights the use of micellar aggregates and diastereoselective crystallization for chiral purity >98% in similar compounds , suggesting applicability to this synthesis.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the tert-butyl and phenyl groups; soluble in chlorinated solvents (e.g., CH<sub>2</sub>Cl<sub>2</sub>) and THF . Limited aqueous solubility (estimated logP ≈ 2.8 via PubChem calculations ).

  • Stability: Boc groups are base-labile but stable under acidic conditions. Storage at −20°C in anhydrous environments is recommended .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretch (≈3300 cm<sup>−1</sup>), C=O (≈1690 cm<sup>−1</sup>), and aromatic C=C (≈1600 cm<sup>−1</sup>) .

  • <sup>1</sup>H NMR (predicted, CDCl<sub>3</sub>):

    • δ 1.42 (s, 9H, tert-butyl)

    • δ 2.85 (s, 3H, N-CH<sub>3</sub>)

    • δ 3.10–3.40 (m, 2H, CH<sub>2</sub>NH)

    • δ 7.20–7.35 (m, 5H, aromatic) .

Industrial and Research Applications

Intermediate in Drug Synthesis

Boc-protected amines are pivotal in peptide synthesis and kinase inhibitor development. The methyl group may reduce racemization risks during solid-phase synthesis .

Green Chemistry Considerations

Patent WO2014203045A1 emphasizes solvent-free micellar conditions and TEMPO-mediated oxidations , aligning with sustainable practices for scaling this compound’s production.

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